molecular formula C27H38N4O3 B2510343 2-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide CAS No. 921923-04-8

2-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Cat. No.: B2510343
CAS No.: 921923-04-8
M. Wt: 466.626
InChI Key: LBFBAVXHUZYNSZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure features a tetrahydroquinoline scaffold linked via a piperazine-containing chain to a dimethoxyphenylacetamide group. This specific architecture suggests potential for interaction with various neurological and cellular targets. As a research chemical, it is primarily utilized in vitro for investigating structure-activity relationships (SAR), signal transduction pathways, and receptor binding profiles. The presence of the 4-methylpiperazine moiety often enhances solubility and can be critical for biological activity, making this compound a valuable intermediate or tool for developing novel therapeutic agents. Researchers can employ this compound in high-throughput screening assays, target identification studies, and as a building block in complex organic syntheses. This product is provided as a solid and is characterized using techniques such as NMR and LC-MS to ensure high purity and identity. This material is sold for laboratory research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary due diligence and safety profiling prior to use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O3/c1-29-12-14-31(15-13-29)24(22-8-9-23-21(18-22)6-5-11-30(23)2)19-28-27(32)17-20-7-10-25(33-3)26(16-20)34-4/h7-10,16,18,24H,5-6,11-15,17,19H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFBAVXHUZYNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

Property Target Compound CAS 933027-56-6
Molecular Formula C₃₀H₃₉N₃O₃ (estimated*) C₂₃H₃₁N₃O₆S
Molecular Weight ~505.66 g/mol 477.6 g/mol
Key Functional Groups Tetrahydroquinoline, 4-methylpiperazine Sulfonyl-linked piperazine, 4-methoxyphenyl
Potential Pharmacological Targets CNS receptors (e.g., serotonin/dopamine transporters) Sulfonamide enzymes (e.g., carbonic anhydrase) or GPCRs

Functional Divergence

  • Tetrahydroquinoline vs. Sulfonyl Groups: The tetrahydroquinoline moiety in the target compound may enhance blood-brain barrier permeability compared to the sulfonyl group in CAS 933027-56-6, which is more polar and likely limits CNS penetration .
  • Methylpiperazine vs. Methoxyphenylpiperazine : The 4-methylpiperazine in the target compound could reduce metabolic degradation compared to the 4-methoxyphenylpiperazine in CAS 933027-56-6, where the methoxy group may undergo demethylation.

Binding Affinity and Selectivity

While direct comparative data are scarce, structural analogs suggest:

  • The tetrahydroquinoline core in the target compound may confer selectivity for dopaminergic or serotonergic receptors, as seen in related quinoline derivatives.
  • The sulfonyl group in CAS 933027-56-6 might favor interactions with enzymes like carbonic anhydrase, a common target for sulfonamide drugs .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely requires multi-step functionalization of the tetrahydroquinoline core, posing challenges in yield and purity compared to simpler acetamide derivatives.
  • Biological Data Gaps: No published in vitro or in vivo studies specifically on the target compound were identified.

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